4-Bromophenanthrene
Description
Significance of Phenanthrene (B1679779) Derivatives in Contemporary Organic Chemistry
Phenanthrene and its derivatives are a significant class of polycyclic aromatic hydrocarbons, forming the core structure of many natural products and biologically active molecules. academie-sciences.frontosight.aibenthamdirect.com These compounds are of great interest to organic chemists due to their diverse applications in materials science, pharmaceuticals, and organic synthesis. academie-sciences.frnumberanalytics.com
Phenanthrene derivatives exhibit a range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties. academie-sciences.frontosight.ai In the realm of materials science, their photoconducting, photochemical, and electroluminescent properties have led to their use in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. academie-sciences.frarborpharmchem.com The rigid and planar structure of the phenanthrene core contributes to its excellent charge transport and luminescent properties. arborpharmchem.com The versatility of the phenanthrene scaffold allows for the synthesis of complex molecular frameworks, making it a valuable building block in the creation of novel organic materials and therapeutic agents. numberanalytics.com
Role of Halogenated Polycyclic Aromatic Hydrocarbons in Synthetic Methodologies
Halogenated polycyclic aromatic hydrocarbons (HPAHs) are PAHs where one or more hydrogen atoms have been replaced by halogens, such as bromine or chlorine. mdpi.com These compounds are important intermediates in organic synthesis, as the halogen atom can be readily substituted or used as a handle for various cross-coupling reactions. cymitquimica.com The presence of a halogen, like bromine in 4-bromophenanthrene, activates the aromatic ring for further functionalization. cymitquimica.com
Halogenated PAHs are frequently employed in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, to form new carbon-carbon and carbon-heteroatom bonds. nih.govwikipedia.orgwikipedia.org These reactions are fundamental in constructing more complex and functionalized polycyclic aromatic systems. benthamdirect.com For instance, the bromine atom in this compound can be replaced with various functional groups, allowing for the synthesis of a wide array of phenanthrene derivatives with tailored electronic and photophysical properties for applications in materials science and medicinal chemistry. arborpharmchem.comacs.org The ability to selectively introduce functional groups at specific positions on the PAH core is a key advantage of using halogenated precursors. sci-hub.se
Scope and Research Objectives for this compound Investigations
Research involving this compound primarily focuses on its utility as a synthetic intermediate for creating more complex and functionalized molecules. alfa-chemical.comcymitquimica.comacs.org Key research objectives include:
Development of Novel Synthetic Routes: A significant area of research is the development of efficient and regioselective methods for the synthesis of this compound itself. acs.orgacs.org
Functionalization via Cross-Coupling Reactions: A major focus is the use of this compound in various palladium-catalyzed cross-coupling reactions to introduce new substituents at the 4-position. This includes the Suzuki-Miyaura coupling with boronic acids, the Heck reaction with alkenes, and the Sonogashira coupling with terminal alkynes. nih.govwikipedia.orgwikipedia.orgiupac.org
Synthesis of Advanced Materials: Researchers are exploring the use of this compound as a building block for the synthesis of novel organic materials with specific electronic and photophysical properties. arborpharmchem.com This includes the development of new emitters for OLEDs and other organic electronic devices. academie-sciences.frarborpharmchem.com
Exploration of Reaction Mechanisms: Studies are also conducted to understand the reaction mechanisms involved in the transformations of this compound. For example, it has been used as a precursor to generate the 4-phenanthrenyl radical to study molecular mass growth processes in the formation of larger PAHs. escholarship.orgescholarship.org
Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C14H9Br | echemi.comchemicalbook.comalfa-chemical.com |
| Molecular Weight | 257.13 g/mol | echemi.comalfa-chemical.comiodochem.com |
| Appearance | White powder/solid | alfa-chemical.comcymitquimica.com |
| Boiling Point | 389.7 ± 11.0 °C (Predicted) | echemi.comchemicalbook.comalfa-chemical.com |
| Density | 1.479 ± 0.06 g/cm³ (Predicted) | echemi.comchemicalbook.comalfa-chemical.com |
| XLogP3 | 5.1 | echemi.comnih.gov |
Synthetic Applications of this compound
This compound is a valuable reagent in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. In a typical reaction, this compound is coupled with an aryl boronic acid in the presence of a palladium catalyst and a base. For example, the reaction of this compound with phenylboronic acid using a Pd(PPh₃)₂Cl₂ catalyst and K₂CO₃ as a base in a dioxane/water mixture yields 4-phenylphenanthrene. This reaction is significant for the regioselective functionalization of the phenanthrene core.
| Reactants | Catalyst | Base | Product |
| This compound, Phenylboronic acid | Pd(PPh₃)₂Cl₂ | K₂CO₃ | 4-Phenylphenanthrene |
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene. wikipedia.org this compound can participate in Heck reactions to introduce alkenyl substituents onto the phenanthrene ring system. nih.gov For instance, the reaction of this compound with an alkene in the presence of a palladium catalyst and a base would yield a 4-alkenylphenanthrene derivative.
Sonogashira Coupling
The Sonogashira coupling is used to form carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne. wikipedia.org this compound can be coupled with various terminal alkynes using a palladium catalyst and a copper(I) co-catalyst to produce 4-alkynylphenanthrene derivatives. researchgate.net This reaction is crucial for synthesizing conjugated systems that may have applications in organic electronics. soran.edu.iq
| Reactants | Catalyst System | Product |
| This compound, Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst | 4-Alkynylphenanthrene |
Structure
3D Structure
Properties
IUPAC Name |
4-bromophenanthrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Br/c15-13-7-3-5-11-9-8-10-4-1-2-6-12(10)14(11)13/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJESAUCSIMQRGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=CC=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50305754 | |
| Record name | 4-Bromophenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50305754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19462-79-4 | |
| Record name | 4-Bromophenanthrene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171604 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Bromophenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50305754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Derivatization Strategies for 4 Bromophenanthrene
Established Synthetic Routes to 4-Bromophenanthrene
The synthesis of this compound is not as straightforward as that of its isomers, primarily due to the inherent reactivity of the phenanthrene (B1679779) nucleus. The C9 and C10 positions are the most electron-rich and sterically accessible, making them the preferred sites for electrophilic attack. Therefore, specialized methods are required to achieve substitution at the C4 position.
Regioselective Bromination of Phenanthrene
Direct electrophilic bromination of unsubstituted phenanthrene using bromine in a solvent like carbon tetrachloride predominantly yields 9-bromophenanthrene (B47481). numberanalytics.comorgsyn.org This high regioselectivity for the C9 position is a consequence of the electronic structure of the phenanthrene core, where the most stable arenium ion intermediate is formed upon attack at this site. numberanalytics.com
Achieving regioselectivity for the C4 position often requires the presence of directing groups on the phenanthrene skeleton. Research on substituted benzo[c]phenanthrenes has shown that substituents strongly influence the position of electrophilic attack. nih.gov For instance, the bromination of a benzo[c]phenanthrene (B127203) derivative bearing a methoxy (B1213986) group in the fjord region resulted in substitution at the C4 position, which is para to the activating methoxy group. nih.gov This highlights a key strategy: the regioselectivity of bromination can be controlled by pre-installed functional groups that override the natural reactivity of the parent PAH. nih.gov The challenge of producing specific isomers is underscored by the fact that the bromination of phenanthrene can potentially form a multitude of isomers, making chromatographic separation difficult. acgpubs.org
Photochemical Approaches to Bromophenanthrene Isomers
Photochemical reactions offer alternative pathways for the synthesis and functionalization of aromatic compounds. While direct photochemical bromination of phenanthrene to the 4-position is not a standard method, related photochemical strategies can be employed to construct the target molecule. Photocyclodehydrogenation of specifically designed stilbene (B7821643) derivatives is a powerful and efficient method for creating the phenanthrene core. academie-sciences.fr This approach allows for the strategic placement of substituents on the stilbene precursor, which are then incorporated into the final phenanthrene product after irradiation, typically in the presence of an oxidant like iodine.
Furthermore, photochemical substitution of a bromine atom on an aromatic ring is a known transformation. psu.edu Studies on other aromatic systems, such as 2-acyl-furans, have demonstrated that a bromine atom can be photochemically substituted by aryl groups when irradiated in an aromatic solvent. psu.edu This principle suggests the potential for light-induced modifications of bromophenanthrene isomers.
Palladium-Catalyzed Synthetic Protocols for Bromophenanthrenes
Palladium-catalyzed cross-coupling and C-H activation reactions are cornerstones of modern organic synthesis, enabling the formation of C-C and C-heteroatom bonds with high precision. While specific protocols for the direct palladium-catalyzed C-H bromination of phenanthrene to yield the 4-bromo isomer are not extensively documented, the general applicability of these methods is well-established for various aromatic substrates. researchgate.netrsc.org Palladium catalysis is frequently employed in the functionalization of pre-existing bromophenanthrenes, such as 9-bromophenanthrene, in coupling reactions. researchgate.net The development of ligand and catalyst systems capable of directing C-H activation to the C4 position of phenanthrene remains an area of synthetic interest.
Other Preparative Methods for this compound and Related Derivatives
Given the challenges of direct regioselective bromination, multi-step synthetic sequences that build the phenanthrene ring with the bromine atom already in place are often more effective. A notable route involves the modification of 2,3-dihydrophenanthren-4(1H)-one. rsc.org This ketone can be converted in two steps to this compound-3-carbaldehyde, which is then reduced with sodium borohydride (B1222165) to the corresponding alcohol and subsequently brominated with phosphorus tribromide to afford 4-bromo-3-(bromomethyl)phenanthrene. rsc.org This method provides a specific, highly substituted this compound derivative.
Another "build-up" strategy involves the intermolecular McMurray dimerization of precursors like 5-bromovanillin, followed by an intramolecular oxidative coupling to construct the phenanthrene framework. researchgate.net Although this specific example leads to a 4,5-dibrominated product, the strategy is applicable for creating specifically substituted phenanthrenes. The existence of dedicated synthetic procedures for this compound has been noted in the chemical literature for decades, indicating its importance as a synthetic building block. acs.org
Table 1: Selected Synthetic Approaches to this compound and Derivatives
| Starting Material | Key Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Methoxy-substituted Benzo[c]phenanthrene | N-Bromosuccinimide (NBS) / CH₃CN | 4-Bromo derivative (substitution para to methoxy group) | nih.gov |
| 2,3-Dihydrophenanthren-4(1H)-one | 1. Vilsmeier-Haack type reaction 2. Na[BH₄] 3. PBr₃ | 4-Bromo-3-(bromomethyl)phenanthrene | rsc.org |
| 5-Bromovanillin | 1. McMurray Dimerization 2. Intramolecular Oxidative Coupling | 4,5-Dibromo-9,10-dihydrophenanthrene derivative | researchgate.net |
| Phenanthrene | Br₂ / CCl₄, reflux | 9-Bromophenanthrene (major isomer) | numberanalytics.comorgsyn.org |
This compound as a Versatile Synthetic Precursor
The true value of this compound lies in its utility as a versatile precursor for the synthesis of more complex molecules. The carbon-bromine bond at the C4 position serves as a reliable functional handle for a wide range of chemical transformations.
General Strategies for Phenanthrene Scaffold Functionalization
The bromine atom on this compound can be readily transformed or replaced, allowing for the introduction of diverse functional groups onto the phenanthrene scaffold.
A significant application is its use as a precursor to generate the 4-phenanthrenyl radical. escholarship.orgnih.gov Through pyrolysis at high temperatures, the C-Br bond in this compound cleaves to form the highly reactive 4-phenanthrenyl radical. nih.gov This radical has been used in gas-phase reactions with molecules like acetylene (B1199291) and vinylacetylene to synthesize larger polycyclic aromatic hydrocarbons, including the four-ring system pyrene (B120774) and the helical molecule escholarship.org-helicene. escholarship.orgnih.gov This demonstrates a key role for this compound in fundamental studies of molecular mass growth and PAH formation.
The C4-Br bond is also an ideal site for palladium-catalyzed cross-coupling reactions. By analogy with other bromoarenes, including 9-bromophenanthrene and bromo-BN-phenanthrenes, this compound is an excellent substrate for reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. researchgate.netacs.orgacs.org These reactions enable the formation of new carbon-carbon and carbon-nitrogen bonds, attaching aryl, alkynyl, or amino groups to the C4 position.
Furthermore, photochemical methods can be used to functionalize brominated PAHs. nih.govd-nb.info Visible-light-mediated reactions have been shown to activate the C-Br bond in bromo-helicenes, allowing for the introduction of various functional groups through C-C and C-heteroatom bond formation. nih.gov This strategy is potentially applicable to this compound for late-stage functionalization under mild conditions.
Finally, the bromine can be replaced through nucleophilic substitution reactions. For instance, bromophenanthrene isomer mixtures have been converted to their corresponding methoxy derivatives using a copper(I) iodide-catalyzed methoxylation reaction, which also aids in the chromatographic separation of the isomers. acgpubs.org
Table 2: Representative Functionalization Strategies for Bromophenanthrenes
| Substrate | Reaction Type | Key Reagents/Conditions | Product Type | Reference |
|---|---|---|---|---|
| This compound | Radical Generation / Annulation | Pyrolysis (1400 K), reaction with acetylene | Pyrene (larger PAH) | escholarship.org |
| This compound | Radical Generation / Annulation | Pyrolysis (1400 K), reaction with vinylacetylene | escholarship.org-Helicene | nih.gov |
| 9-Bromophenanthrene | Buchwald-Hartwig Coupling | 4-tBu aniline (B41778), Pd catalyst, NaOtBu | N-Arylphenanthrene | acs.org |
| Bromophenanthrene mixture | Nucleophilic Substitution (Methoxylation) | NaOCH₃, CuI, DMF, reflux | Methoxyphenanthrene isomers | acgpubs.org |
| Bromo-helicenes | Photochemical C-P Coupling | Triethylphosphite, K₂CO₃, visible light | Phosphonylated helicenes | nih.govd-nb.info |
Formation of Substituted Phenanthrene Derivatives
This compound is a key intermediate in the synthesis of a wide array of substituted phenanthrene derivatives. The bromine atom at the 4-position serves as a versatile functional handle, enabling the introduction of various substituents through a range of cross-coupling reactions. These reactions are fundamental in creating more complex molecules for applications in materials science and medicinal chemistry.
Several powerful palladium-catalyzed cross-coupling reactions are commonly employed to functionalize this compound. The Suzuki-Miyaura coupling reaction, for instance, involves the reaction of this compound with a boronic acid or its ester in the presence of a palladium catalyst and a base. researchgate.netlibretexts.org This method is highly effective for forming carbon-carbon bonds, allowing for the introduction of aryl, heteroaryl, or alkyl groups. For example, the coupling of this compound with phenylboronic acid yields 4-phenylphenanthrene.
Another indispensable tool is the Sonogashira coupling , which facilitates the formation of a carbon-carbon bond between the sp²-hybridized carbon of this compound and an sp-hybridized carbon of a terminal alkyne. psu.eduucsb.eduarkat-usa.org This reaction, typically catalyzed by both palladium and copper, is instrumental in synthesizing 4-alkynylphenanthrenes. psu.edu These derivatives are not only valuable as intermediates for further chemical transformations but also possess interesting photophysical properties in their own right.
The Buchwald-Hartwig amination provides a direct route to introduce nitrogen-containing functional groups. acs.orglibretexts.orgresearchgate.netwikipedia.org This reaction involves the palladium-catalyzed coupling of this compound with primary or secondary amines, leading to the formation of 4-aminophenanthrene derivatives. researchgate.netmdpi.com These compounds are of significant interest due to their potential applications in the development of pharmaceuticals and organic electronic materials. researchgate.net
Furthermore, the bromine substituent can be replaced with a cyano group through cyanation reactions. acs.org This can be achieved using methods like the Rosenmund-von Braun reaction with copper(I) cyanide or through palladium-catalyzed cyanation. acs.orggoogle.com The resulting 4-cyanophenanthrene is a versatile intermediate, as the cyano group can be readily converted into other functional groups such as carboxylic acids or amines. acs.org
Table 1: Examples of Substituted Phenanthrene Derivatives from this compound
| Reactant | Coupling Reaction | Catalyst System | Product |
|---|---|---|---|
| Phenylboronic acid | Suzuki-Miyaura | Pd(PPh₃)₂Cl₂, K₂CO₃ | 4-Phenylphenanthrene |
| Phenylacetylene (B144264) | Sonogashira | [MBNT][Cu₄Cl₅], K₃PO₄·3H₂O | 4-(Phenylethynyl)phenanthrene psu.edu |
| Aniline | Buchwald-Hartwig | Pd(OAc)₂, dppf, NaOtBu | N-Phenylphenanthren-4-amine acs.org |
| Copper(I) cyanide | Rosenmund-von Braun | Heat | 4-Cyanophenanthrene acs.org |
Precursors for Polycyclic Aromatic Hydrocarbon (PAH) and Nanocarbon Synthesis
The rigid, planar structure of this compound makes it an excellent starting material for the synthesis of larger, more complex polycyclic aromatic hydrocarbons (PAHs) and various nanocarbon structures. researchgate.netescholarship.orguhmreactiondynamics.org These extended π-systems are at the forefront of materials science research, with potential applications in organic electronics, photovoltaics, and sensor technologies. wikipedia.org
One major strategy for extending the aromatic system is through annulative dimerization , where two molecules of a 4-halophenanthrene derivative are coupled to form a larger, curved nanocarbon molecule. researchgate.net This palladium-catalyzed process can create eight-membered rings, leading to negatively curved PAHs. researchgate.net
This compound also serves as a precursor to the 4-phenanthrenyl radical , a key intermediate in the gas-phase synthesis of larger PAHs. escholarship.orguhmreactiondynamics.orgkaust.edu.sanih.gov Through mechanisms like the Hydrogen-Abstraction/aCetylene-Addition (HACA), the 4-phenanthrenyl radical can react with molecules like acetylene to form pyrene, a four-ring PAH. escholarship.orguhmreactiondynamics.org This represents a fundamental step in the growth of two-dimensional nanostructures like graphene. escholarship.org Similarly, reaction with vinylacetylene can lead to the formation of kaust.edu.sa-helicene. nih.gov
In addition to gas-phase synthesis, this compound is utilized in solution-phase synthesis of larger PAHs. For example, it can be converted to phenanthrene-9-boronic acid, which can then be used in Suzuki-Miyaura coupling reactions to create larger, fused aromatic systems. researchgate.net Furthermore, derivatives of this compound can be used in intramolecular cyclization reactions to build complex, multi-ring structures.
The synthesis of molecular nanocarbons, such as carbon nanobelts, can also originate from phenanthrene derivatives. d-nb.info These bottom-up approaches rely on the precise, step-wise construction of the target molecule from smaller, well-defined precursors, where functionalized phenanthrenes play a crucial role.
Table 2: Examples of PAHs and Nanocarbon Precursors from this compound
| Precursor Derived from this compound | Synthetic Strategy | Target Structure |
|---|---|---|
| 4-Chlorophenanthrene | Palladium-catalyzed cyclodimerization | Dibenzo[def,pqr]tetraphenylene (a cyclobisphenanthrene) researchgate.net |
| 4-Phenanthrenyl radical | Reaction with acetylene (HACA mechanism) | Pyrene escholarship.orguhmreactiondynamics.org |
| 4-Phenanthrenyl radical | Reaction with vinylacetylene | kaust.edu.sa-Helicene nih.gov |
| Phenanthrene derivatives | Multi-step synthesis including Wittig reaction and reductive coupling | Möbius carbon nanobelt d-nb.info |
Reactivity and Mechanistic Investigations of 4 Bromophenanthrene
Radical Intermediates and Formation Pathways
The study of radical intermediates derived from 4-bromophenanthrene is crucial for understanding its role in the formation of larger polycyclic aromatic hydrocarbons (PAHs) and in various chemical transformations.
The 4-phenanthrenyl radical ([C₁₄H₉]•) is a key intermediate in the gas-phase synthesis of more complex PAHs. A primary method for its generation is the pyrolysis of this compound. escholarship.orguhmreactiondynamics.org In this process, this compound is heated to high temperatures, typically around 1,400 ± 10 K, causing the homolytic cleavage of the carbon-bromine bond to produce the 4-phenanthrenyl radical and a bromine atom. uhmreactiondynamics.orgfiu.edu This method is frequently employed in chemical reactors to study the subsequent reactions of the radical in situ. escholarship.orguhmreactiondynamics.org For instance, the reaction of the pyrolytically generated 4-phenanthrenyl radical with acetylene (B1199291) has been shown to be a facile route to pyrene (B120774), a four-ring PAH. escholarship.orgresearchgate.net
Beyond simple pyrolysis, the 4-phenanthrenyl radical can also be formed in high-temperature environments through hydrogen abstraction from phenanthrene (B1679779). acs.org The Hydrogen-Abstraction/Acetylene-Addition (HACA) mechanism, a cornerstone in understanding PAH growth, posits that hydrogen atoms abstract a hydrogen from an aromatic molecule, creating a radical site. acs.orguhmreactiondynamics.orgrsc.org This radical then reacts with acetylene, leading to the growth of the aromatic system. acs.orguhmreactiondynamics.org Specifically, the addition of an acetylene molecule to the 4-phenanthrenyl radical is a key step in the HACA-type growth from phenanthrene to larger PAHs like pyrene. acs.org
The table below summarizes the conditions for generating the 4-phenanthrenyl radical from this compound.
| Method | Precursor | Conditions | Product | Application |
| Pyrolysis | This compound | ~1,400 K, in a chemical reactor with a carrier gas (e.g., acetylene) | 4-Phenanthrenyl radical | Studying PAH formation mechanisms escholarship.orguhmreactiondynamics.org |
| Pyrolysis | This compound | High temperatures | 4-Phenanthrenyl radical | Synthesis of rsc.org-helicene via reaction with vinylacetylene fiu.eduresearchgate.net |
Electrochemical methods offer a sustainable and controlled approach to generating aryl radicals from their corresponding halides. dntb.gov.ua The electroreduction of bromophenanthrenes, including this compound, at a cathode leads to the formation of a phenanthrenyl radical and a bromide anion. chinesechemsoc.orguantwerpen.beresearchgate.net This process is part of a stepwise mechanism where the initial electron transfer forms a radical anion, which then undergoes cleavage of the C-Br bond. uantwerpen.beresearchgate.net
Cyclic voltammetry (CV) is a key technique used to study these electrochemical reductions. rsc.orguantwerpen.beresearchgate.netrsc.org Studies on various brominated aromatic compounds, including 9-bromophenanthrene (B47481), have been conducted in solvents like acetonitrile (B52724) with a supporting electrolyte such as tetrabutylammonium (B224687) perchlorate (B79767) (TBAP). uantwerpen.beresearchgate.net The reduction potential is influenced by the number of aromatic rings and the position of the halogen. uantwerpen.beresearchgate.net Generally, as the aromaticity increases, the reduction potential tends to decrease. uantwerpen.be For instance, in a study comparing different aromatic bromides, 9-bromophenanthrene was shown to be reactive at various cathode materials. researchgate.net
The generated aryl radicals can then participate in further reactions. For example, in the presence of a deuterium (B1214612) source like D₂O, the electrochemically generated phenanthrenyl radical can undergo radical-radical cross-coupling to form deuterated phenanthrene. chinesechemsoc.orgchinesechemsoc.org This method provides a facile route for site-selective deuterium incorporation. chinesechemsoc.org Furthermore, 9-bromophenanthrene has been used as a redox mediator in electrochemical reactions to promote transformations like the 1,4-aryl migration of N-aryl-2-iodobenzamides. dntb.gov.ua
The following table presents voltammetric data for the reduction of 9-bromophenanthrene.
| Electrode Material | Peak Potential (E_p vs Ag/AgCl) | Peak Current Density (J_p in mA cm⁻²) |
| Ag | -1.45 V | 0.98 |
| Cu | -1.82 V | 0.52 |
| GC | -1.76 V | 0.44 |
| Zn | -1.74 V | 0.61 |
| Au | -1.54 V | 0.81 |
| Pd | -1.61 V | 0.73 |
| Ni | -1.77 V | 0.39 |
Data adapted from a study on the electrochemical reduction of 9-bromophenanthrene (3mM) in acetonitrile + 0.1M TBAP at a scan rate of 50 mV s⁻¹. uantwerpen.be
Resonance stabilization is a key feature in aryl-type radical additions to conjugated hydrocarbons. uhmreactiondynamics.orgnih.govosti.gov These reactions, involving resonantly stabilized free-radical intermediates, are fundamental to understanding how complex PAHs can form even in low-temperature environments like molecular clouds, challenging the conventional view that PAH growth is exclusively a high-temperature phenomenon. uhmreactiondynamics.orgnih.govosti.gov
A notable example is the gas-phase reaction of the 4-phenanthrenyl radical with vinylacetylene to produce rsc.org-helicene. fiu.eduresearchgate.netfiu.eduosti.gov This reaction proceeds through a low-barrier mechanism involving a resonance-stabilized C₁₈H₁₃ free radical intermediate. fiu.eduresearchgate.netfiu.eduosti.gov The formation of this intermediate is a critical step in the targeted ring annulation process that builds the helicene structure. fiu.eduresearchgate.netfiu.edu This highlights how the stability of the radical intermediate directs the reaction pathway towards the formation of a more complex, fused aromatic system. fiu.edufiu.edu
Advanced Catalytic Transformations Involving this compound
This compound serves as a valuable substrate in a variety of advanced catalytic transformations, enabling the synthesis of complex functionalized phenanthrene derivatives.
Cross-coupling reactions are a cornerstone of modern organic synthesis, and this compound is a versatile coupling partner in these transformations.
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. mdpi.comuwindsor.caillinois.edu This reaction has been successfully applied to bromophenanthrene derivatives to synthesize aminophenanthrenes. The reaction typically involves a palladium precursor, a suitable phosphine (B1218219) ligand, and a base. uwindsor.caillinois.edu
The general catalytic cycle for the Buchwald-Hartwig amination involves:
Oxidative addition of the aryl bromide (e.g., this compound) to a Pd(0) complex.
Formation of a palladium-amido complex by reaction with the amine in the presence of a base.
Reductive elimination of the N-aryl amine, regenerating the Pd(0) catalyst.
The reaction conditions, including the choice of palladium precursor, ligand, base, and solvent, can be optimized to achieve high yields for a wide range of aryl bromides and amines. mdpi.comorganic-chemistry.org
The table below provides a general overview of the components and conditions for the Buchwald-Hartwig amination.
| Component | Examples | Role in Reaction |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst illinois.edu |
| Ligand | P(t-Bu)₃, BINAP, DPPF, (t-Bu)₂PNP(i-BuNCH₂CH₂)₃N | Stabilizes the palladium center, promotes oxidative addition and reductive elimination illinois.eduorganic-chemistry.org |
| Base | NaOt-Bu, Cs₂CO₃, K₂CO₃ | Deprotonates the amine to form the active nucleophile mdpi.comuwindsor.ca |
| Solvent | Toluene, THF, Dioxane | Provides the reaction medium mdpi.comuwindsor.ca |
| Aryl Halide | This compound | Electrophilic coupling partner researchgate.net |
| Amine | Primary or secondary alkyl/aryl amines | Nucleophilic coupling partner mdpi.com |
Electrochemical Transformations and Redox Mediation
The electrochemical behavior of brominated aromatic compounds, including bromophenanthrenes, has been a subject of significant research, particularly focusing on their dehalogenation and their role in mediating other chemical transformations.
Electrochemical reduction offers a practical and environmentally conscious method for the dehalogenation of aryl halides. chinesechemsoc.org This technique can be adapted for deuteration by using a deuterium source, providing a highly site-selective method for installing deuterium atoms into aromatic structures. chinesechemsoc.orgchinesechemsoc.org Deuterated compounds are valuable tools in mechanistic studies, quantitative analysis, and pharmaceutical research. chinesechemsoc.org
A practical method for the electrochemical deuteration of (hetero)aryl halides has been developed that operates at room temperature without the need for metal catalysts or external chemical reductants. chinesechemsoc.org In this process, deuterium oxide (D₂O), a low-cost and readily available reagent, serves as the sole deuterium source. chinesechemsoc.orgchinesechemsoc.org The transformation can be carried out in an undivided cell using simple equipment, such as platinum and lead plate electrodes, with a constant current. chinesechemsoc.org
Research has demonstrated the successful deuteration of various aromatic bromides under these conditions. For instance, 9-bromophenanthrene, an isomer of this compound, has been shown to afford the corresponding deuterated product in high yield and with significant deuterium incorporation. chinesechemsoc.orgchinesechemsoc.org While direct studies on this compound were not detailed in the surveyed literature, the results for its isomer and other polycyclic aromatic hydrocarbons (PAHs) like 1-bromonaphthalene (B1665260) suggest the method's applicability. chinesechemsoc.orgchinesechemsoc.org The efficiency of the reaction is influenced by the choice of solvent and additives, with dimethylformamide (DMF) being a suitable solvent. chinesechemsoc.org
The photocatalytic dehalogenation of 9-bromophenanthrene has also been investigated. rsc.orguva.nl Using a perylene (B46583) diimide (PDI) photosensitizer, the conversion of 9-bromophenanthrene was achieved, although the yield was moderate. rsc.org Interestingly, a significant conversion was also observed even without a photosensitizer, indicating that other reaction pathways may be at play under irradiation. rsc.org
Table 1: Electrochemical Deuteration of Aromatic Bromides This table is generated based on data for various aromatic bromides to illustrate the general reaction conditions and outcomes.
| Substrate | Product Yield | Deuterium Incorporation (%) | Deuterium Source | Conditions |
|---|---|---|---|---|
| 1-Bromonaphthalene | High | High | D₂O | Pt anode, Pb cathode, 15 mA, DMF, room temp. chinesechemsoc.orgchinesechemsoc.org |
| 9-Bromophenanthrene | High | High | D₂O | Pt anode, Pb cathode, 15 mA, DMF, room temp. chinesechemsoc.orgchinesechemsoc.org |
| 4-Bromo-1,1′-biphenyl | 99% | 87% | D₂O | Pt anode, Pb cathode, 15 mA, DMF, room temp. chinesechemsoc.org |
| 2-Bromo-6-methoxynaphthalene | 91% | 91% | D₂O | Pt anode, Pb cathode, 15 mA, DMF, room temp. chinesechemsoc.org |
Role of Bromophenanthrene as a Redox Mediator
Beyond being a substrate, bromophenanthrene can function as an organo-mediator in electrochemical reactions. Specifically, 9-bromophenanthrene has been employed as a redox mediator to promote the electroreductive radical 1,4-aryl migration of N-aryl-2-iodobenzamides and N-sulfonyl-2-iodoanilines. rsc.orgresearchgate.netrsc.org This process yields structurally diverse biaryls under mild conditions in an undivided cell, avoiding the need for transition metal catalysts or chemical reductants. rsc.org
In this role, the bromophenanthrene facilitates the transfer of electrons from the cathode to the substrate. The mediator is reduced at the cathode and then, in turn, reduces the aryl iodide substrate, regenerating its original form to continue the catalytic cycle. researchgate.net This mediated approach allows for controlled single-electron transfer, enabling radical-based transformations that might otherwise be difficult to achieve. researchgate.net The selection of a mediator with a suitable reduction potential is crucial for the reaction's success. researchgate.net
Intramolecular Cyclization and Annulation Reactions
This compound is a valuable precursor for the synthesis of more complex polycyclic aromatic hydrocarbons (PAHs) and helicenes through reactions that build new rings onto the phenanthrene framework.
A key strategy for building larger PAHs from this compound involves the in situ generation of the 4-phenanthrenyl radical. escholarship.orguhmreactiondynamics.org This is typically achieved through pyrolysis at high temperatures (e.g., 1400 K), which causes the cleavage of the carbon-bromine bond. uhmreactiondynamics.orgnih.govescholarship.org The resulting highly reactive 4-phenanthrenyl radical can then react with other molecules to form larger, fused aromatic systems.
One significant application is the synthesis of pyrene, a tetracyclic PAH. escholarship.org The elementary reaction between the 4-phenanthrenyl radical and a single acetylene molecule has been shown to produce pyrene through a bay-closure mechanism. escholarship.orguhmreactiondynamics.org This reaction is a fundamental step in the molecular mass growth processes that can eventually lead to two-dimensional nanostructures like graphene. escholarship.org
Similarly, this compound is a starting point for the gas-phase synthesis of chinesechemsoc.org-helicene (also known as benzo[c]phenanthrene). nih.govresearchgate.net The reaction of the 4-phenanthrenyl radical with vinylacetylene (C₄H₄) yields chinesechemsoc.org-helicene via a low-barrier mechanism involving a resonance-stabilized free radical intermediate. nih.govresearchgate.net This method represents a versatile pathway for building helicenes, which are ortho-fused PAHs with unique helical shapes and chiroptical properties. nih.gov This gas-phase approach, which involves radical intermediates, stands in contrast to traditional solution-phase syntheses that often rely on ionic intermediates. researchgate.net Bromophenanthrene derivatives have also been used in solution-phase syntheses to create more complex structures, such as a precursor for 3,14-dihydroxy helicene. academie-sciences.fr
This compound can undergo annulative dimerization to create larger, macrocyclic nanocarbon molecules. Research has shown that palladium-catalyzed annulative dimerization of bay-chlorinated PAHs can be extended to this compound. researchgate.netresearchgate.net This reaction involves the coupling of two bromophenanthrene molecules to form a macrocycle containing an eight-membered ring. researchgate.net
The reaction conditions, particularly the choice of phosphine ligand for the palladium catalyst, are critical for achieving a successful dimerization. researchgate.net Following the initial dimerization, a subsequent ring-closing reaction can be performed to produce even larger, more complex nanocarbon structures. researchgate.net This sequence of annulative dimerization followed by ring-closing provides a powerful tool for the bottom-up synthesis of novel carbon-based materials. researchgate.net
Table 2: Annulative Dimerization of Bay-Halogenated Phenanthrenes This table is generated based on data for the palladium-catalyzed dimerization of 4-substituted phenanthrenes.
| Starting Material | Catalyst/Ligand | Product | Yield | Reference |
|---|---|---|---|---|
| 4-Chlorophenanthrene | Pd(OAc)₂ / P(4-MeOC₆H₄)₃ | Dibenzo[def,pqr]tetraphenylene | 70% | researchgate.net |
| This compound | Pd(OAc)₂ / P(4-MeOC₆H₄)₃ | Dibenzo[def,pqr]tetraphenylene | 62% | researchgate.netresearchgate.net |
Mechanistic Studies of Ring Expansion in Gas Phase Synthesis
The gas-phase synthesis of larger PAHs from this compound precursors has been the subject of detailed mechanistic investigations. nih.govescholarship.org These studies combine experimental techniques, such as photoionization mass spectrometry, with ab initio calculations to map out the reaction pathways. escholarship.orgresearchgate.net
The formation of pyrene from the 4-phenanthrenyl radical and acetylene is a key example of the Hydrogen-Abstraction/Acetylene-Addition (HACA) mechanism. escholarship.orguhmreactiondynamics.org However, studies have revealed that other pathways, such as the Hydrogen-Abstraction/Vinylacetylene-Addition (HAVA) mechanism, are crucial for understanding the growth of PAHs beyond three rings. escholarship.orgosti.gov
In the synthesis of chinesechemsoc.org-helicene, the reaction of the 4-phenanthrenyl radical with vinylacetylene proceeds through a potential energy surface with a low or submerged barrier. nih.govescholarship.orgresearchgate.net This means the transition states are energetically below the initial reactants, allowing the reaction to proceed efficiently even at low temperatures. escholarship.org The process involves the formation of a resonance-stabilized free radical intermediate (C₁₈H₁₃), which then cyclizes and loses a hydrogen atom to form the stable chinesechemsoc.org-helicene molecule. nih.govresearchgate.net These mechanistic insights are critical for understanding the formation of PAHs in diverse environments, from combustion flames to the interstellar medium. escholarship.orgescholarship.org
Other Reaction Pathways and Functional Group Transformations
Beyond foundational coupling and substitution reactions, this compound and its isomers serve as substrates in a variety of other transformations, enabling the synthesis of complex heterocyclic and organometallic structures. These reactions leverage the unique electronic properties and steric environment of the phenanthrene core.
The synthesis of fused triazole systems represents a significant transformation of the phenanthrene scaffold. While direct 1,3-dipolar cycloaddition to the aromatic rings of this compound is not typical, the bromine substituent enables a reaction pathway via an aryne intermediate. Specifically, studies on bromophenanthrene isomers, such as 9-bromophenanthrene, have demonstrated a facile, one-pot synthesis of phenanthro[9,10-d] researchgate.netgoogle.comnih.govtriazole. nih.govchemicalbook.com
This transformation proceeds through a proposed benzyne (B1209423) intermediate. nih.gov In the presence of a strong base like potassium tert-butoxide, dehydrohalogenation of the bromophenanthrene occurs, forming a highly reactive 9,10-phenanthryne. This intermediate then undergoes a [3+2] cycloaddition reaction with an azide (B81097) source, such as sodium azide (NaN₃), to form the stable, fused 1,2,3-triazole ring system. nih.govchemicalbook.com
Microwave-assisted synthesis has been shown to dramatically accelerate this process, reducing reaction times from many hours to under a minute, highlighting an efficient route to these valuable heterocyclic compounds. nih.govchemicalbook.com This method provides a powerful tool for creating complex phenanthrene derivatives that have applications in medicinal chemistry and materials science. nih.gov
Table 1: Microwave-Assisted Triazole Synthesis from 9-Bromophenanthrene
| Reactants | Base | Solvent | Method | Product | Reaction Time | Reference |
|---|
The conversion of bromophenanthrenes into phenanthrenylsilanes is a key step for introducing silicon-containing moieties, which are valuable for applications in materials science, particularly for creating polymers with high refractive indices and thermal stability. researchgate.netnih.gov The primary route for this transformation involves the conversion of the bromophenanthrene into an organometallic intermediate, followed by reaction with a silicon electrophile.
Research has demonstrated that 9-bromophenanthrene can be readily converted into a Grignard reagent or an organolithium species. nih.gov These nucleophilic intermediates then react with various alkoxysilanes or chlorosilanes in nucleophilic substitution reactions to yield the corresponding phenanthrenylsilanes. nih.gov
For example, the reaction of lithiated 9-bromophenanthrene with electrophiles like tetramethoxysilane (B109134) (TMOS) or phenyltrimethoxysilane (B147435) results in the formation of (phenanthren-9-yl)trimethoxysilane and methoxy(phenanthren-9-yl)(phenyl)silane, respectively. nih.gov These silylated phenanthrene monomers can then be hydrolyzed to form silanols, which are precursors to polysilsesquioxanes. nih.gov
Table 2: Synthesis of Phenanthrenylsilanes from 9-Bromophenanthrene
| Organometallic Intermediate | Silicon Electrophile | Resulting Silane | Reference |
|---|---|---|---|
| Phenanthren-9-ylithium | Tetramethoxysilane | (Phenanthren-9-yl)trimethoxysilane | nih.gov |
| Phenanthren-9-ylithium | Phenyltrimethoxysilane | Methoxy(phenanthren-9-yl)(phenyl)silane | nih.gov |
The reactivity of this compound is dictated by the interplay between the electron-rich aromatic system and the electron-withdrawing, deactivating effect of the bromine substituent. The bromine atom can act as a leaving group in nucleophilic substitution reactions or direct incoming electrophiles in electrophilic aromatic substitution (EAS) reactions.
Nucleophilic Reactivity: The carbon-bromine bond in this compound is susceptible to attack by nucleophiles, particularly in the presence of a transition metal catalyst. For instance, this compound can be a substrate in modern amination reactions, such as the Tsuji-Trost amination, to synthesize 4-phenanthrenamine. In such palladium-catalyzed couplings, an ammonia (B1221849) surrogate like benzophenone (B1666685) oxime can be used to facilitate C–N bond formation. The general reactivity of brominated aromatics in nucleophilic displacement is well-established.
Theoretical studies, such as those involving Molecular Electrostatic Potential (MEP) mapping on related molecules like 3,9-dibromophenanthrene, help visualize the electronic distribution and predict sites for chemical attack. In these maps, electron-rich regions (negative potential), susceptible to electrophilic attack, are distinguished from electron-poor regions (positive potential), which are prone to nucleophilic attack. For 3,9-dibromophenanthrene, analysis indicates that the hydrogen-bearing carbon atoms are the primary sites for potential electrophilic attack. This theoretical framework supports the understanding that while the bromine atom deactivates the ring, electrophilic substitution remains a viable, albeit complex, reaction pathway.
Theoretical and Computational Studies on 4 Bromophenanthrene Systems
Electronic Structure Calculations and Reactivity Prediction
Density Functional Theory (DFT) Applications for Molecular Geometries and Energies
Density Functional Theory (DFT) has proven to be a valuable tool for investigating the molecular geometries and energies of systems involving 4-bromophenanthrene and its derivatives. DFT calculations, particularly using functionals like B3LYP with basis sets such as 6-31G(d) or 6-311G(d,p), are frequently employed to optimize the structures of ground states, intermediates, and transition states. lookchem.comuhmreactiondynamics.org
For instance, in studies of π-extended diamagnetic phenazine (B1670421) dications derived from phenanthrene (B1679779) precursors, DFT calculations at the B3LYP-D3BJ/6-31G* level of theory were used to determine the relative stability of different conformers. acs.org These calculations revealed that a half-chair conformer was significantly more stable (by approximately 17 kcal/mol) than a boat conformer, providing crucial insights into the molecule's structural preferences. acs.org
Furthermore, DFT has been applied to analyze the conformational reactions of complex polycyclic aromatic hydrocarbons. lookchem.com For twisted acenes, B3LYP/6-31G(d) calculations have successfully located ground state and transition state structures for processes like twist inversions and phenyl rotations. lookchem.com The calculated activation energies for these processes can then be compared with experimental data to validate the computational model. lookchem.com In the context of materials science, DFT calculations have been utilized to study potential organic light-emitting diode (OLED) emitters based on anthracene (B1667546), where the geometry, such as the dihedral angle between the anthracene core and its substituents, significantly influences the extent of π-conjugation. acs.org
The following table showcases selected geometrical parameters for a phenanthrene-based dihydrophenazine precursor and its resulting dication, highlighting the structural changes upon oxidation as determined by DFT and X-ray diffraction.
| Parameter | Dihydrophenazine Precursor (3) | Phenazine Dication (4) |
| C-N bond length (Å) | 1.44 | 1.37 |
| C-C bond length (central ring, Å) | 1.36 | 1.42 |
| Bend Angle (°) | 134 | - |
| Deviation from Planarity (Å) | 1.90 | - |
| Data sourced from studies on phenanthrene-based dihydrophenazine precursors and their oxidized forms. acs.org |
High-Level Ab Initio Methods (e.g., G3(MP2,CC)//B3LYP) for Thermochemical Accuracy
For enhanced accuracy in thermochemical data, high-level ab initio methods are often employed. The G3(MP2,CC)//B3LYP level of theory, a composite method, has been instrumental in calculating the energies and molecular parameters of various local minima and transition states in reactions involving the 4-phenanthrenyl radical, which can be generated from a this compound precursor. uhmreactiondynamics.orgescholarship.org
Similarly, the G3(MP2,CC)//B3LYP/6-311G(d,p) level of theory was applied to study the reaction of the 4-phenanthrenyl radical with vinylacetylene, leading to the formation of acs.org-helicene. researchgate.net These calculations helped to elucidate a low-barrier mechanism involving a resonance-stabilized free radical intermediate. researchgate.net The computed PES provided detailed energetic information for various reaction channels, including the formation of acs.org-helicene and other isomers like 4-vinylpyrene. researchgate.net The following table presents the relative energies of key species in the reaction of the 4-phenanthrenyl radical with acetylene (B1199291), as calculated by G3(MP2,CC)//B3LYP.
| Species | Relative Energy (kJ mol⁻¹) |
| Reactants (4-phenanthrenyl + acetylene) | 0 |
| Transition State (initial addition) | 20 |
| Intermediate i1 | - |
| Intermediate i2 | - |
| Transition State (H elimination from i2) | 41 (above products) |
| Products (pyrene + H) | -246 |
| Relative energies for the formation of pyrene (B120774) from the 4-phenanthrenyl radical and acetylene. uhmreactiondynamics.org |
Time-Dependent Density Functional Theory (TDDFT) for Excited State Properties
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for investigating the excited-state properties of molecules, which is crucial for understanding their photophysical behavior. researchgate.net This approach is used to calculate vertical and adiabatic excitation energies, as well as to predict electronic absorption and emission spectra. researchgate.netru.nl
In the study of novel regio-isomers of dibenzo[a,c]phenazine-based emitters, TD-DFT calculations were performed to simulate molecular geometries and determine singlet and triplet energy levels. rsc.org These calculations, often performed with functionals like M06, help in understanding the charge-transfer (CT) character of excited states by analyzing the transitions between molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). rsc.org
TD-DFT can also be used to predict how excited state properties are influenced by the molecular environment, such as a solvent. researchgate.net The accuracy of TD-DFT calculations can be quite high, with typical errors in transition energies on the order of 0.01 eV compared to canonical values. nih.gov The following table shows a comparison of the photophysical properties of different isomers of a TPA-DBPzCN compound, highlighting the data that can be obtained and rationalized through TD-DFT calculations.
| Isomer | Emission Maxima (in zeonex host) | Photoluminescence Quantum Yield (PLQY) | Singlet-Triplet Energy Gap (ΔEST) |
| 1-TPA-DBPzCN | - | <1% | - |
| 2-TPA-DBPzCN | - | 24% | Very Small |
| 3-TPA-DBPzCN | - | 46% | - |
| 4-TPA-DBPzCN | >100 nm difference from others | 62% | Very Small |
| Data for TPA-DBPzCN regio-isomers, demonstrating the impact of substitution position on photophysical properties. rsc.org |
Analysis of Reaction Mechanisms and Potential Energy Surfaces
Elucidation of Radical Reaction Pathways and Intermediates
The pyrolysis of this compound serves as a precursor to the 4-phenanthrenyl radical, a key species in molecular mass growth processes leading to larger polycyclic aromatic hydrocarbons (PAHs). escholarship.org The reaction pathways and intermediates of this radical have been extensively studied through a combination of experimental techniques and theoretical calculations.
One significant pathway is the reaction of the 4-phenanthrenyl radical with acetylene, which has been shown to form pyrene. uhmreactiondynamics.orgescholarship.org This reaction proceeds through the addition of the radical to acetylene, followed by cyclization and aromatization. escholarship.org The intermediates in this process have been characterized computationally, providing a detailed mechanistic understanding. uhmreactiondynamics.org
Another important reaction is with vinylacetylene, which can lead to the formation of acs.org-helicene. researchgate.net This gas-phase reaction occurs via a low-barrier mechanism involving a resonance-stabilized free radical intermediate. researchgate.net The study of these radical reactions is crucial for understanding the synthesis of complex PAHs in environments like circumstellar envelopes of carbon-rich stars. researchgate.net
Furthermore, the reaction of the 4-phenanthryl radical with phenylacetylene (B144264) has been investigated, revealing a novel hydrogen-abstraction phenylacetylene addition (HAPaA) mechanism. kaust.edu.sa This pathway is efficient at both low and high temperatures and contributes to the formation of peri-condensed aromatic hydrocarbons. kaust.edu.sa The key products identified in this system include phenyl-pyrene and pyrene. kaust.edu.sa
Transition State Characterization and Reaction Barrier Calculations
The characterization of transition states and the calculation of reaction barriers are fundamental to understanding the kinetics and feasibility of chemical reactions. For reactions involving the 4-phenanthrenyl radical, computational methods have been essential in determining these parameters.
In the formation of pyrene from the 4-phenanthrenyl radical and acetylene, calculations at the G3(MP2,CC)//B3LYP level of theory identified a tight transition state for the final hydrogen elimination step, located 41 kJ mol⁻¹ above the energy of the separated products. uhmreactiondynamics.org The initial addition of the radical to acetylene has an entrance barrier of 20 kJ mol⁻¹. uhmreactiondynamics.org
For the reaction of the 9-phenanthrenyl radical (an isomer of the 4-phenanthrenyl radical) with vinylacetylene to form triphenylene, electronic structure calculations revealed a barrier-less pathway. osti.gov The reaction proceeds through a C18H13 intermediate which isomerizes and then undergoes a facile ring closure with a barrier of only 42 kJ mol⁻¹. osti.gov
DFT calculations have also been used to investigate transition states in palladium-catalyzed reactions. For example, in the formation of an o-QDM species, the computed barrier for C-H activation was found to be much lower (ΔG‡ = 3.5 kcal/mol) than for β-H elimination (41.5 kcal/mol), indicating the preferred reaction pathway. nih.gov The following table provides a summary of calculated reaction barriers for different processes.
| Reaction | Transition State | Calculated Barrier | Computational Method |
| 4-phenanthrenyl + acetylene → pyrene + H | Initial Addition | 20 kJ mol⁻¹ | G3(MP2,CC)//B3LYP |
| 4-phenanthrenyl + acetylene → pyrene + H | H elimination | 41 kJ mol⁻¹ (above products) | G3(MP2,CC)//B3LYP |
| 9-phenanthrenyl + vinylacetylene → triphenylene | Ring Closure | 42 kJ mol⁻¹ | Not Specified |
| Pd-catalyzed o-QDM formation | C-H activation | 3.5 kcal/mol | DFT |
| Pd-catalyzed o-QDM formation | β-H elimination | 41.5 kcal/mol | DFT |
| A compilation of calculated reaction barriers for various reactions involving phenanthrene derivatives and related systems. uhmreactiondynamics.orgosti.govnih.gov |
Master Equation Calculations for Temperature-Dependent Rate Constants
Theoretical studies have utilized this compound as a precursor to investigate the formation of larger polycyclic aromatic hydrocarbons (PAHs) in high-temperature environments like circumstellar envelopes of carbon stars. escholarship.orgescholarship.org In these computational models, this compound is dissociated in situ at high temperatures (e.g., 1400 ± 10 K) to produce the 4-phenanthrenyl radical and a bromine atom. nih.gov This highly reactive aromatic radical is then used as the starting point for simulating gas-phase synthesis pathways. escholarship.orgnih.gov
A key aspect of these investigations is the use of statistical Rice-Ramsperger-Kassel-Marcus Master Equation (RRKM-ME) calculations to determine the temperature-dependent rate constants and product branching ratios for reactions of the 4-phenanthrenyl radical. escholarship.orgnih.govresearchgate.net These calculations are crucial for predicting the outcomes of complex reaction networks under conditions where experimental measurement is difficult, such as the near-zero pressure environments of circumstellar envelopes. uhmreactiondynamics.org
One extensively studied reaction is the addition of acetylene (C₂H₂) to the 4-phenanthrenyl radical. escholarship.orguhmreactiondynamics.org RRKM-ME calculations have been employed to elucidate the kinetics of this reaction, which can lead to the formation of different C₁₆H₁₀ isomers, primarily pyrene and 4-ethynylphenanthrene. escholarship.org The calculations show that the reaction is dominated by the formation of pyrene at temperatures up to 3000 K. However, as the temperature increases, the branching ratio for the formation of 4-ethynylphenanthrene grows significantly. escholarship.org The pressure dependence of these rate constants was found to be relatively weak, with only slight differences observed between zero- and high-pressure limits at temperatures above 1800 K. uhmreactiondynamics.org
| Temperature (K) | 4-Ethynylphenanthrene Branching Ratio (%) | Pyrene Branching Ratio (%) |
|---|---|---|
| 1400-1500 | ~1-3 | ~97-99 |
| 2000 | 11 | 89 |
| 3000 | 51 | 49 |
| 4000 | 79 | 21 |
Similar RRKM-ME calculations were conducted for the reaction of the 4-phenanthrenyl radical with vinylacetylene (C₄H₄). researchgate.net These theoretical models explored the potential energy surface for the formation of various C₁₈H₁₂ isomers, including uhmreactiondynamics.org-helicene. The calculations helped to infer that in environments dominated by bimolecular reactions, such as in carbon stars, uhmreactiondynamics.org-helicene is formed directly through the elementary reaction of the 4-phenanthrenyl radical with vinylacetylene. researchgate.net
Computational Assessment of Aromaticity and Electronic Properties
Computational methods are essential for evaluating the electronic structure and aromatic character of complex polycyclic systems. While specific studies focusing solely on this compound are limited, the application of these techniques can be illustrated through detailed density functional theory (DFT) studies on closely related phenanthrene-based derivatives, such as the phenanthrene-extended phenazine dication. acs.orgresearchgate.net These studies provide a framework for how aromaticity and charge distribution are assessed in such systems. acs.orgacs.org
Aromaticity, a key factor in the stability of PAHs, can be quantified using various computational descriptors based on geometric criteria. acs.org Two common descriptors are the Harmonic Oscillator Model of Aromaticity (HOMA) and the Bird index (I₆). The HOMA index evaluates aromaticity based on the deviation of bond lengths from an optimal value, with a value of 1 indicating a fully aromatic system. The Bird index is based on the variation of bond orders around the ring, with a value of 100 corresponding to benzene (B151609). acs.orgacs.org
In a theoretical study on a phenanthrene-extended phenazine dication, DFT calculations were used to assess the aromaticity of the central ring. acs.org The results from these geometric descriptors provided complementary insights into the electronic nature of the system.
| Aromaticity Descriptor | Calculated Value | Reference Value (Benzene) |
|---|---|---|
| Bird Index (I₆) | 96 | 100 |
| HOMA | 69 | 100 (normalized) |
The Bird index (I₆) of 96 suggested a high degree of aromaticity based on bond order equalization. acs.org In contrast, the HOMA value was substantially lower at 69. This discrepancy was attributed not to a significant loss of aromaticity, but rather to the departure of C-N and C-C bond distances from the optimal values expected for a standard planar aromatic heterocycle, likely due to steric distortion in the complex dicationic structure. acs.orgacs.org This illustrates how different descriptors can capture distinct aspects of a molecule's electronic structure.
Computational analysis of charge delocalization and electrostatic potential provides critical insights into the electronic properties and stability of charged polycyclic systems. acs.org Techniques such as Natural Bond Orbital (NBO) analysis and electrostatic potential mapping are used to visualize and quantify how charge is distributed across a molecule. acs.org
For the phenanthrene-extended phenazine dication, electrostatic potential and collective NBO charge calculations were performed. The results demonstrated an efficient delocalization of the positive charges across the entire aromatic scaffold. acs.orgacs.org This effective distribution of charge is a key factor contributing to the stability of the dicationic species, providing theoretical confirmation for experimental observations. acs.org The ability of the extended π-system of the phenanthrene moiety and the associated rings to delocalize charge is fundamental to the molecule's electronic properties and stability. acs.org
Spectroscopic and Analytical Techniques for Structural Elucidation and Reaction Monitoring
Mass Spectrometry Techniques
Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of a compound. For brominated molecules like 4-Bromophenanthrene, MS is particularly informative due to the characteristic isotopic signature of bromine.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for separating and identifying volatile and semi-volatile compounds in a mixture. chemicalbook.com In the context of this compound, GC is first employed to separate it from other isomers (e.g., 1-, 2-, 3-, or 9-bromophenanthrene) and related polycyclic aromatic compounds (PACs). usda.gov The separation is based on differences in boiling points and polarity, which influence the retention time of each compound as it passes through the GC column. libretexts.org
Following separation, the eluted compound enters the mass spectrometer. For this compound (C₁₄H₉Br), the electron ionization (EI) mass spectrum is expected to show a distinctive molecular ion peak cluster. Due to the nearly equal natural abundance of the two stable isotopes of bromine (⁷⁹Br and ⁸¹Br), the spectrum will display two peaks of almost equal intensity at m/z 256 and 258. This M and M+2 pattern is a definitive indicator of the presence of one bromine atom in the molecule. Further fragmentation would likely involve the loss of the bromine atom to yield a phenanthryl cation at m/z 177, followed by the characteristic fragmentation of the stable phenanthrene (B1679779) ring system.
Resonance-Enhanced Time-of-Flight Mass Spectrometry (Re-TOF-MS) coupled with tunable vacuum ultraviolet (VUV) photoionization is a sophisticated technique used for the isomer-selective detection of reaction intermediates and products in complex environments, such as combustion processes or interstellar chemistry. pdx.edu This method utilizes "soft" photoionization, which minimizes molecular fragmentation, making it exceptionally useful for distinguishing between isomers that might produce similar fragmentation patterns under harsh ionization conditions like EI. pdx.edu
When analyzing a system containing this compound, the tunable VUV light can be set to an energy that selectively ionizes the target molecule while leaving other background species un-ionized. The resulting mass spectrum would be dominated by the molecular ion peaks at m/z 256 and 258, providing clear identification and enabling quantitative monitoring of its formation or consumption during a chemical reaction. This technique has been successfully applied to study the gas-phase chemistry of related isomers like 2- and 3-bromophenanthrene (B1266452), demonstrating its power in tracking molecular mass growth processes leading to larger PAHs. pdx.edu
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. libretexts.org It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
The one-dimensional ¹H and ¹³C NMR spectra of this compound provide foundational information for its structural verification.
¹H NMR: The ¹H NMR spectrum is expected to show nine distinct signals in the aromatic region (typically δ 7.5–9.0 ppm). chemistrysteps.comstackexchange.com Due to the molecule's asymmetry, each of the nine protons has a unique chemical environment. The signals would exhibit complex spin-spin splitting patterns (e.g., doublets, triplets, and doublets of doublets) arising from coupling with neighboring protons (J-coupling). Protons in the sterically crowded "bay region" (H-5) are expected to be significantly deshielded and appear at a very low field. The bromine atom at C-4 would electronically influence the chemical shifts of the adjacent protons H-3 and H-5.
¹³C NMR: The ¹³C NMR spectrum is expected to display 14 unique signals, one for each carbon atom. Most signals will appear in the typical aromatic region (δ 120–135 ppm). A key feature is the signal for the carbon atom directly bonded to the bromine (C-4). Due to the "heavy atom effect," this carbon is expected to be shielded and shifted upfield to a higher degree than predicted solely by electronegativity considerations. researchgate.net
| Nucleus | Number of Expected Signals | Predicted Chemical Shift (δ) Range (ppm) | Key Structural Information |
|---|---|---|---|
| ¹H | 9 | 7.5 - 9.0 | Unique signals for each proton; complex splitting patterns confirm connectivity. Proton at C-5 is expected to be significantly downfield. |
| ¹³C | 14 | 120 - 135 (for most carbons) | Unique signals for each carbon. The C-4 signal is shifted upfield due to the heavy atom effect of bromine. |
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals from the 1D spectra and confirming the precise substitution pattern of this compound. researchgate.netresearchgate.net
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically over two to three bonds. libretexts.org It would show correlations between adjacent protons, allowing for the tracing of the connectivity within each aromatic ring (e.g., H-1 to H-2, H-2 to H-3; H-5 to H-6, etc.), confirming the integrity of the phenanthrene backbone.
HETCOR/HSQC (Heteronuclear Correlation/Heteronuclear Single Quantum Coherence): These experiments map direct, one-bond correlations between protons and the carbon atoms they are attached to. This allows for the unambiguous assignment of each proton signal to its corresponding carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This is a critical experiment for establishing long-range connectivity (typically over two to three bonds) between protons and carbons. chemistrysteps.com To confirm the position of the bromine atom at C-4, key correlations would be sought, such as a three-bond correlation from the downfield proton H-5 to the bromine-substituted carbon C-4, and correlations from H-3 to C-4 and C-4a. These correlations would definitively place the bromine at the C-4 position.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows correlations between protons that are close in space, regardless of whether they are connected through bonds. For this compound, a key NOESY correlation would be expected between H-3 and H-5, confirming their spatial proximity on either side of the C-4 bromine substituent.
Optical Spectroscopy
Optical spectroscopy techniques measure the interaction of electromagnetic radiation with a molecule, providing information about its electronic and vibrational energy levels.
UV-Vis Spectroscopy: The electronic absorption spectrum of this compound is dictated by the π-electron system of the phenanthrene core. Like other phenanthrene derivatives, it is expected to exhibit several strong absorption bands corresponding to π→π* transitions. nih.gov These bands typically appear in the UV region between 250 nm and 380 nm. nih.gov The presence of the bromine substituent may induce a bathochromic (red) shift to longer wavelengths compared to unsubstituted phenanthrene. pdx.edu
Fluorescence Spectroscopy: Phenanthrene and its derivatives are known to be fluorescent. libretexts.org Upon excitation with UV light, this compound is expected to emit light at a longer wavelength (a phenomenon known as the Stokes shift). An excitation spectrum (where emission is monitored at a fixed wavelength while the excitation wavelength is scanned) should resemble the UV-Vis absorption spectrum. An emission spectrum is obtained by exciting the molecule at a fixed wavelength (e.g., at an absorption maximum) and scanning the emitted light. However, the presence of the bromine atom can influence the fluorescence properties. The "heavy atom effect" can increase the rate of intersystem crossing from the excited singlet state to a triplet state, which may decrease the fluorescence quantum yield and promote phosphorescence.
Vibrational Spectroscopy (IR and Raman): Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. For a vibration to be IR active, it must involve a change in the molecule's dipole moment, while for it to be Raman active, it must involve a change in polarizability. usda.gov The spectra of this compound would show a series of characteristic bands that can be used as a molecular fingerprint.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Description |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Stretching vibrations of the C-H bonds on the aromatic rings. |
| Aromatic C=C Stretch | 1620 - 1450 | Stretching vibrations within the fused aromatic rings, often appearing as a group of sharp bands. |
| C-H Out-of-Plane Bend | 900 - 675 | Bending vibrations of the C-H bonds out of the plane of the aromatic rings. The pattern is sensitive to the substitution on the rings. |
| C-Br Stretch | 700 - 500 | Stretching vibration of the carbon-bromine bond. This is a key band for identifying the presence of the bromo-substituent. |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. youtube.com The IR spectrum of this compound is characterized by absorption bands corresponding to its aromatic and bromo-substituted structure.
The primary functional groups and their expected vibrational frequencies are:
Aromatic C-H Stretching: The presence of the phenanthrene backbone gives rise to C-H stretching vibrations of the aromatic rings. These typically appear as a group of bands in the region of 3100-3000 cm⁻¹. lumenlearning.comopenstax.org
Aromatic C=C Stretching: The carbon-carbon double bonds within the aromatic rings result in characteristic stretching vibrations. These absorptions are expected in the 1600-1450 cm⁻¹ region. lumenlearning.com Aromatic compounds often show a pair of sharp bands around 1600 cm⁻¹ and 1585 cm⁻¹, and another pair around 1500 cm⁻¹ and 1450 cm⁻¹.
C-H Bending (Out-of-Plane): The substitution pattern on the aromatic rings can be inferred from the C-H out-of-plane bending vibrations ("oops"), which occur in the 900-675 cm⁻¹ range. lumenlearning.com The specific pattern of these bands can provide clues about the positions of the substituents on the phenanthrene rings.
C-Br Stretching: The vibration of the carbon-bromine bond is expected to produce a strong absorption band in the far-infrared region, typically between 600 and 500 cm⁻¹.
The table below summarizes the expected IR absorption bands for this compound.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
| Stretching | Aromatic C-H | 3100-3000 |
| Stretching | Aromatic C=C | 1600-1450 |
| Bending (out-of-plane) | Aromatic C-H | 900-675 |
| Stretching | C-Br | 600-500 |
UV-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions
UV-Visible (UV-Vis) absorption spectroscopy provides information about the electronic transitions within a molecule. shu.ac.uk For aromatic compounds like this compound, the absorption of UV or visible light promotes electrons from lower-energy molecular orbitals to higher-energy ones, primarily π → π* transitions. tanta.edu.eglibretexts.org
The extended conjugated π-system of the phenanthrene core is the primary chromophore. The UV-Vis spectrum of phenanthrene derivatives typically displays several absorption bands. researchgate.net The introduction of a bromine atom, a halogen substituent, can cause a bathochromic (red) shift—a shift to longer wavelengths—of the absorption maxima compared to the parent phenanthrene molecule. This is due to the electron-donating effect of the halogen's lone pairs through resonance, which can slightly raise the energy of the highest occupied molecular orbital (HOMO).
Studies on various phenanthrene derivatives show characteristic absorption patterns with intense bands generally located between 250 and 275 nm, followed by several less intense, structured bands at longer wavelengths, extending up to approximately 380 nm. researchgate.net
The expected electronic transitions and absorption regions for this compound are outlined in the table below.
| Transition Type | Chromophore | Expected λmax Region (nm) |
| π → π* | Phenanthrene aromatic system | 250 - 380 |
Electrochemical Characterization
Electrochemical methods are employed to study the redox properties of molecules, providing insights into their electron transfer capabilities and the stability of their oxidized or reduced forms.
Cyclic Voltammetry (CV) for Redox Behavior and Reaction Potentials
Cyclic voltammetry (CV) is a powerful electrochemical technique used to investigate the oxidation and reduction processes of a substance. theijes.comum.es By scanning the potential of an electrode and measuring the resulting current, a voltammogram is produced, which can reveal the potentials at which electron transfer reactions occur.
For this compound, CV can be used to determine the oxidation potential of the electron-rich phenanthrene ring system. The oxidation would involve the removal of an electron from the π-system to form a radical cation. The potential at which this occurs is an indicator of the molecule's electron-donating ability. Similarly, the reduction potential, corresponding to the addition of an electron to form a radical anion, can also be investigated.
X-ray Diffraction for Solid-State Molecular Structures
X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. americanpharmaceuticalreview.comlibretexts.org By analyzing the diffraction pattern of X-rays passing through a single crystal, one can determine bond lengths, bond angles, and intermolecular interactions in the solid state.
While the specific crystal structure of this compound is not detailed in the available literature, the structure of the closely related compound, 4,5-dibromophenanthrene, provides significant insights. nih.govresearchgate.net In 4,5-dibromophenanthrene, the two large bromine atoms in the bay region cause significant steric strain, forcing the molecule to deviate from planarity. nih.gov The two terminal rings of the phenanthrene system are twisted away from each other by 28.51°. nih.gov
For this compound, which has only one bromine atom in a bay region, some degree of distortion from planarity is also expected, although likely less pronounced than in the dibromo-analogue. The solid-state packing would be influenced by intermolecular forces, including van der Waals interactions and potential bromine-bromine or bromine-π interactions, which would dictate how the molecules arrange themselves in the crystal lattice. nih.gov
The table below presents selected structural data for the analogous 4,5-dibromophenanthrene, which can serve as a reference for understanding the potential structural features of this compound. nih.gov
| Parameter | Value (for 4,5-dibromophenanthrene) |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| Twist Angle between Terminal Rings | 28.51 (14)° |
| Br···Br distance | 3.2777 (13) Å |
| C4—C5—C5′—C4′ torsion angle | 32.8 (6)° |
Electron Paramagnetic Resonance (EPR) for Radical Detection
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as free radicals. nih.govlibretexts.org It is a highly sensitive method for the detection and characterization of paramagnetic species. nih.govaccessscience.com
EPR spectroscopy could be applied to study the radical cation or radical anion of this compound. These radical species could be generated in situ, for example, through electrochemical oxidation or reduction during a cyclic voltammetry experiment. The EPR spectrum provides information about the electronic environment of the unpaired electron. farmaceut.org
The key features of an EPR spectrum are the g-factor and the hyperfine splitting pattern.
g-factor: This is a characteristic property of the radical that depends on its electronic structure.
Hyperfine Splitting: The interaction of the unpaired electron with nearby magnetic nuclei (like ¹H, ¹³C, ⁷⁹Br, and ⁸¹Br) splits the EPR signal into multiple lines. The resulting pattern can be used to map the distribution of the unpaired electron's spin density over the molecule, identifying which atoms the electron is associated with. nih.gov
For the this compound radical ion, one would expect to observe hyperfine coupling to the nine hydrogen atoms on the phenanthrene core. The magnitude of the splitting would depend on the spin density at each carbon position. Interactions with the bromine nucleus (which has two magnetic isotopes, ⁷⁹Br and ⁸¹Br, both with nuclear spin I = 3/2) could also contribute to the complexity of the spectrum. The use of spin trapping agents might be necessary if the radical species are too short-lived for direct detection. nih.govnih.gov
Applications and Advanced Materials Based on 4 Bromophenanthrene Chemistry
Precursors for Polycyclic Aromatic Hydrocarbons (PAHs) and Nanocarbons
4-Bromophenanthrene serves as a crucial starting material in the synthesis of complex polycyclic aromatic hydrocarbons (PAHs) and various nanocarbon structures. Its chemical reactivity allows for the construction of larger, more intricate aromatic systems, making it a valuable building block in materials science.
Directed Synthesis of Pyrene (B120774) and Larger PAHs
A significant application of this compound is in the directed synthesis of pyrene, a four-ring PAH. This is achieved through the pyrolysis of this compound, which generates the 4-phenanthrenyl radical. escholarship.org This radical then reacts with acetylene (B1199291) in a bay-closure mechanism to form pyrene. escholarship.org This method provides a controlled and isomer-selective route to pyrene, which is a key intermediate in the growth of larger PAHs and two-dimensional nanostructures like graphene. escholarship.org
The palladium-catalyzed annulative dimerization of this compound is another strategy to construct larger PAHs. researchgate.net This reaction, influenced by the choice of phosphine (B1218219) ligands, can lead to the formation of cyclobisphenanthrene, a lemniscular PAH. researchgate.net These synthetic strategies highlight the role of this compound as a versatile precursor for a variety of complex aromatic architectures.
Gas Phase Synthesis of Helicenes (e.g.,uhmreactiondynamics.org-Helicene)
This compound is instrumental in the gas-phase synthesis of helicenes, which are ortho-fused PAHs with a characteristic helical shape. Specifically, the 4-phenanthrenyl radical, generated from the pyrolysis of this compound, reacts with vinylacetylene in the gas phase to produce uhmreactiondynamics.org-helicene. fiu.eduresearchgate.netnih.gov This reaction proceeds through a low-barrier mechanism involving a resonance-stabilized free radical intermediate. fiu.eduresearchgate.net
This gas-phase approach offers an alternative to traditional solution-based syntheses, which often involve ionic intermediates. fiu.eduresearchgate.net The targeted ring annulation in the gas phase allows for the stepwise construction of more complex helicenes, such as escholarship.org- and escholarship.org-helicene. fiu.eduresearchgate.net
Building Blocks for Two-Dimensional Graphene-Type Nanostructures
The synthesis of pyrene from this compound is a critical step towards the formation of two-dimensional (2D) graphene-type nanostructures. escholarship.orguhmreactiondynamics.org Pyrene acts as a fundamental building block, and its subsequent reactions can lead to the growth of larger, planar aromatic systems. escholarship.org The formation of these nanostructures is thought to involve complementary mechanisms like the Hydrogen-Abstraction/aCetylene-Addition (HACA) and the Hydrogen Abstraction/Vinylacetylene Addition (HAVA) pathways. escholarship.orguhmreactiondynamics.org
Starting from pyrene, the HAVA mechanism facilitates radial growth, while the HACA mechanism is responsible for closing the bays, leading to the expansion of the 2D network. escholarship.orguhmreactiondynamics.org This controlled, bottom-up approach, originating from precursors like this compound, is essential for creating atomically precise graphene-like materials with tailored properties. escholarship.org
Strategies for Tailoring Nanographenes and Heteroatom Doping
This compound and its derivatives are key to strategies for tailoring the properties of nanographenes, including the introduction of heteroatoms (heteroatom doping). acs.orgnih.gov The functionalization of nanographenes allows for the modulation of their electronic and optoelectronic properties. For instance, the introduction of nitrogen atoms into the phenanthrene (B1679779) framework can be achieved through reactions starting with bromophenanthrene derivatives. acs.orgnih.gov
One approach involves the Buchwald–Hartwig coupling of 9-bromophenanthrene (B47481) with an aniline (B41778) derivative, followed by oxidative cyclization to form a nitrogen-containing nanographene. acs.orgnih.gov This method allows for the creation of π-extended systems with altered electronic structures. The ability to introduce functional groups and heteroatoms at specific positions on the nanographene scaffold opens up possibilities for designing materials with desired functionalities for applications in electronics and beyond. escholarship.org
Optoelectronic Materials and Devices
The unique electronic and photophysical properties of molecules derived from this compound make them promising candidates for use in optoelectronic materials and devices.
Development of Emitters for Organic Light-Emitting Diodes (OLEDs)
Derivatives of bromophenanthrene are utilized in the development of emitters for Organic Light-Emitting Diodes (OLEDs). chemistryviews.org For example, this compound can be used as a precursor to synthesize complex molecules that exhibit thermally activated delayed fluorescence (TADF). rsc.org These TADF materials are crucial for achieving high efficiency in OLEDs, particularly in the red and near-infrared regions of the spectrum. chemistryviews.org
One synthetic route involves the oxidation of this compound to this compound-9,10-dione. rsc.org This intermediate can then be further functionalized to create donor-acceptor molecules with small singlet-triplet energy gaps, a key characteristic for efficient TADF. rsc.org By strategically positioning donor and acceptor units on the phenanthrene scaffold, researchers can fine-tune the emission wavelength and photoluminescence quantum yield of the resulting materials. rsc.org For instance, a triphenylamine (B166846) donor attached to a dibenzo[a,c]phenazine-dicarbonitrile acceptor, derived from this compound, has shown potential as an efficient deep-red to near-infrared TADF emitter. rsc.org
The development of such emitters is critical for advancing OLED technology for displays and solid-state lighting. researchgate.net The ability to synthesize a variety of triarylamine derivatives from bromophenanthrene precursors provides a platform for creating a wide range of OLED materials with tailored properties. researchgate.net
Design of Electron-Injection/Hole-Blocking Layers
In the architecture of Organic Light-Emitting Diodes (OLEDs), charge balance is critical for achieving high efficiency and operational stability. Hole-blocking layers (HBLs) and electron-injection layers (EILs) are essential for confining charge carriers and excitons within the emissive layer, preventing leakage to the electrodes where they would be non-radiatively quenched. academie-sciences.frresearchgate.net
Phenanthrene derivatives, accessible through the chemical modification of this compound, have emerged as promising candidates for these roles. academie-sciences.fr For instance, a series of novel cyanophenanthrene derivatives have been synthesized and studied for their potential application as electron-injection and hole-blocking materials. A cyclic voltammetry analysis of these compounds indicated a relatively high electron affinity, which is a desirable characteristic for facilitating electron injection from the cathode and blocking the transport of holes. academie-sciences.fr The Lowest Unoccupied Molecular Orbital (LUMO) levels of these cyanophenanthrenes were found to be comparable to that of bathocuproine (BCP), a standard material used for electron-injection and hole-blocking in OLEDs. academie-sciences.fr This suggests that phenanthrene-based materials could serve as effective alternatives to BCP, which is known to have issues with crystallization that can degrade device performance. academie-sciences.fr
Engineering of Tunable Photophysical Properties through Structural Modification
The photophysical properties of phenanthrene derivatives can be precisely controlled through strategic structural modifications, making this compound a valuable starting point for creating tailored optical materials. academie-sciences.frrsc.org The bromine atom serves as a versatile handle for introducing a wide array of functional groups via cross-coupling reactions, which in turn modulate the electronic structure and, consequently, the absorption and emission characteristics of the molecule. acs.org
Key photophysical properties and the effects of structural modifications are detailed in the table below.
| Derivative Class | Structural Modification | Effect on Photophysical Properties | Ref. |
| Fluorophenanthrenes | Introduction of fluorine and cyano groups | Causes significant changes in absorption spectra with new bands appearing between 275 and 400 nm. Emission is observed in the blue-violet region (400–470 nm). | academie-sciences.fr |
| Phenanthro-triazoles & -imidazoles | Incorporation of bulky groups (e.g., mesityl) | Inhibits aggregation-induced red-shifts in the solid state, retaining high triplet energies (ET > 2.75 eV) suitable for blue OLED hosts. | osti.govrsc.org |
| Phenanthrene-Extended Phenazine (B1670421) | Oxidation from neutral to dicationic state | Leads to a significant redshift in absorption and a complete quenching of fluorescence, demonstrating switchable properties. | acs.org |
| Brominated Acridinone (Br6A) | Halogen bonding in the crystal structure | Induces strong phosphorescence at 500 nm in the crystalline state, a property not observed in solution. | researchgate.net |
The introduction of electron-withdrawing groups, such as cyano (–CN) and fluoro (–F) substituents, can significantly alter the energy of the frontier molecular orbitals. For example, a series of fluorophenanthrene derivatives showed distinct absorption bands between 250 and 380 nm. academie-sciences.fr Their emission spectra in chloroform (B151607) solution exhibited fluorescence in the blue-to-violet range, demonstrating their potential as blue-light-emitting materials. academie-sciences.fr
Similarly, the synthesis of phenanthro-imidazole and phenanthro-triazole derivatives allows for the fine-tuning of triplet energies. osti.gov The triplet energy of these host materials is a critical parameter in phosphorescent OLEDs, as it must be higher than that of the phosphorescent guest to ensure efficient energy transfer and prevent back-energy transfer. By incorporating bulky substituents onto the imidazole (B134444) or triazole rings, researchers can create steric hindrance that disrupts intermolecular packing in the solid state. This strategy effectively minimizes aggregation-induced quenching and maintains the high triplet energy of the monomer, which is essential for high-efficiency blue OLEDs. osti.govrsc.org
Catalysis and Photoredox Chemistry
The phenanthrene scaffold, particularly when functionalized with a bromine atom, plays a significant role in the field of catalysis, especially in the rapidly advancing area of photoredox chemistry.
Design and Application of Organic Photocatalysts
Organic photocatalysts are instrumental in harnessing visible light to drive chemical reactions under mild conditions. While this compound itself is more commonly a substrate in these reactions, its derivatives are integral to the design of photocatalytic systems. For example, the photodebromination of aryl halides is a common benchmark reaction to test the efficacy of new photocatalysts. In one study, a photocatalyst comprising a phenyl-phenothiazine (PTH) unit covalently attached to single-walled carbon nanotubes (SWNT-PTH-5) was used to successfully debrominate 1-bromophenanthrene (B108028) with a high yield of 89%. unipd.it
Furthermore, phenanthrene derivatives are themselves employed in photoredox catalytic cycles. The excited states of these polycyclic aromatic hydrocarbons possess the necessary redox potentials to engage in single-electron transfer (SET) with various substrates. conicet.gov.ar In a study on the direct arylation of arenes, 9-bromophenanthrene was shown to react with benzene (B151609) under visible-light irradiation in the presence of a base, proceeding through a photoinduced base-promoted homolytic aromatic substitution (photo-BHAS) pathway. conicet.gov.arlookchem.com These reactions highlight the ability of the phenanthrene core to participate in light-driven catalytic cycles.
| Reaction Type | (Bromo)phenanthrene Role | Catalyst/Conditions | Yield/Conversion | Ref. |
| Photodebromination | Substrate (1-bromophenanthrene) | SWNT-PTH-5, Visible Light | 89% Yield | unipd.it |
| Homolytic Aromatic Substitution | Reactant (9-bromophenanthrene) | KOtBu, Visible Light | 45% Yield (at rt) | lookchem.com |
| Dehalogenation | Substrate (9-bromophenanthrene) | PDI Supramolecular Square, 465 nm light, NEt3 | 49% Conversion (3h) | rsc.org |
Role of Bromophenanthrene Derivatives as Redox Mediators in Organic Transformations
In many photoredox catalytic cycles, the photocatalyst functions as a redox mediator, a species that shuttles electrons between the electrode or light-harvesting entity and the substrate. rsc.orgresearchgate.net A redox mediator (RM) is first oxidized or reduced, and then chemically reacts with the substrate to effect the desired transformation before being regenerated in the catalytic cycle. nih.gov
Phenanthrene derivatives can act as such mediators. For instance, in metallaphotoredox catalysis, which combines photoredox catalysis with transition metal catalysis, polycyclic aryl bromides like 3-bromophenanthrene (B1266452) are competent coupling partners. researchgate.net In these complex cycles, an excited photocatalyst typically reduces a Ni(II) complex to a more reactive Ni(0) or Ni(I) species. This species then undergoes oxidative addition with the bromophenanthrene. The resulting organonickel complex can then react further, demonstrating the role of the bromophenanthrene derivative as a key intermediate that is activated by the mediated catalytic system. chinesechemsoc.orgchinesechemsoc.org The fundamental process involves the transfer of redox potential from the light-activated catalyst to the bromophenanthrene substrate, fitting the definition of a mediated transformation.
Scaffolds for Complex Chemical Synthesis
The rigid tricyclic structure of phenanthrene is a privileged scaffold found in numerous natural products and pharmacologically active molecules. academie-sciences.fracademie-sciences.fr The ability to functionalize this core, often beginning with halogenated precursors like this compound, provides a powerful platform for synthetic chemists. beilstein-journals.org
Intermediates in the Synthesis of Biologically Relevant Molecules (general phenanthrenes)
The phenanthrene skeleton is the core structure of a diverse range of natural products, many of which exhibit significant biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. academie-sciences.fracademie-sciences.fracs.org Synthetic access to these complex molecules often relies on building upon the fundamental phenanthrene ring system.
This compound serves as a key intermediate in this context. The bromine atom provides a reactive site for introducing various substituents or for constructing more complex fused ring systems through reactions like Suzuki, Heck, or Buchwald-Hartwig couplings. acs.orgacademie-sciences.frresearchgate.net For example, the synthesis of phenanthrene derivatives with potential anticancer activity against human colon (Caco-2) and epithelial (Hep-2) cancer cell lines often starts with a functionalized phenanthrene core. academie-sciences.frresearchgate.net By modifying this core structure, chemists can generate a wide variety of compounds and study their structure-activity relationships. academie-sciences.fr The phenanthrene framework is a key building block for natural products such as tuberosinone and aristolactam Ia. beilstein-journals.org The strategic synthesis of these and other biologically important molecules underscores the value of phenanthrene intermediates, which are readily prepared and diversified from brominated precursors. beilstein-journals.orgresearchgate.net
Components for Ligands in Asymmetric Metal Catalysis
The rigid and sterically defined structure of the phenanthrene core makes this compound a valuable starting material for the synthesis of sophisticated chiral ligands used in asymmetric metal catalysis. The bromine atom at the 4-position serves as a versatile chemical handle for constructing complex, three-dimensional architectures through various cross-coupling reactions. These reactions enable the introduction of phosphine groups, ferrocenyl moieties, and other coordinating fragments, leading to ligands that can induce high levels of stereoselectivity in metal-catalyzed transformations.
A significant application involves the synthesis of helically chiral molecules, which are of great interest as ligands due to their unique C2 symmetry and strong chiroptical properties. For instance, functionalized this compound derivatives are key precursors in the palladium-catalyzed synthesis of chiral helicenes. rsc.orgrsc.org The process often involves the creation of a larger polycyclic system where the inherent helical twist is controlled to produce a specific enantiomer. These helical ligands have been successfully applied in asymmetric reactions, although success can be catalyst-dependent, with some common chiral phosphine ligands like (S)-BINAP failing in certain cyclizations while others succeed. rsc.orgrsc.org
Another notable example is the preparation of enantiopure helical ferrocenes. The synthesis can involve a multi-step sequence starting from a 4-substituted phenanthrene derivative, which is ultimately derived from this compound. For example, a planar-chiral 2-ethynyl-1-(4-phenanthrenyl)ferrocene was synthesized and then subjected to a PtCl2-catalyzed cycloisomerization to create a pentacyclic helical ferrocene. researchgate.net This resulting molecule exhibits exceptionally high optical rotation and strong circular dichroism signals, highlighting its potential as a highly effective chiral ligand. researchgate.net The distortion of the planarity in such molecules generates the helical chirality, which is crucial for differentiating between the transition states leading to enantiomeric products in a catalytic cycle. mdpi.com
The table below summarizes research findings on ligands derived from bromophenanthrene precursors.
| Ligand/Precursor Type | Synthetic Strategy | Catalyst System | Application/Significance |
| Chiral Helicene Precursors | Pd-catalyzed cyclization of 4-bromo-3-(bromomethyl)phenanthrene derivatives. rsc.orgrsc.org | Palladium(II) trifluoroacetate (B77799) (Pd(tfa)2) with phosphine ligands. rsc.org | Synthesis of helically chiral molecules for asymmetric catalysis. rsc.orgrsc.org |
| Helical Ferrocenes | PtCl2-catalyzed cycloisomerization of 2-ethynyl-1-(4-phenanthrenyl)ferrocene. researchgate.net | Platinum(II) chloride (PtCl2). researchgate.net | Creation of ligands with high optical rotation for chiroptical applications and asymmetric synthesis. researchgate.net |
| Polycyclic Bis(phosphane)s | Tandem cross-coupling/C-H bond activation using 9-bromophenanthrene. mdpi.com | Palladium complexes with bulky electron-rich phosphines (e.g., S-Phos). mdpi.com | Produces rigid chiral phosphine ligands for asymmetric allylic substitution reactions. mdpi.com |
Building Blocks for Bio-Organic Chemical Systems
This compound is a key building block for the synthesis of various bio-organic molecules due to the prevalence of the phenanthrene skeleton in natural products with significant biological activity. acgpubs.orgacademie-sciences.fr Many natural phenanthrenes feature hydroxy or methoxy (B1213986) groups, and the bromine atom on this compound can be readily displaced or used in coupling reactions to introduce these and other functional groups, paving the way for the creation of synthetic analogues of bioactive compounds. acgpubs.org
A prominent area of research is the development of modulators for the N-methyl-D-aspartate (NMDA) receptor, a crucial target in neuropharmacology. The amino-substituted derivative, 4-phenanthrenamine, which can be synthesized from this compound, has been investigated as a noncompetitive antagonist of the NMDA receptor complex. Research suggests that such compounds may exert neuroprotective effects by preventing the accumulation of calcium ions in neuronal cells. The synthesis of various 3,9-disubstituted phenanthrene analogues, starting from brominated phenanthrene precursors, has been pursued to develop novel allosteric modulators for this receptor. nih.gov
Furthermore, the phenanthrene framework is found in numerous alkaloids with a wide range of therapeutic properties, including anticancer, anti-inflammatory, and antiviral activities. academie-sciences.fr this compound serves as a versatile starting material for accessing these complex molecular architectures. For example, it can be converted into this compound-3-carbaldehyde, a more functionalized intermediate that can be further elaborated into target molecules. rsc.org The ability to selectively introduce functional groups allows for the systematic modification of the phenanthrene core to optimize biological activity and explore structure-activity relationships.
The table below presents examples of bio-organic systems and applications derived from phenanthrene precursors.
| Bio-Organic System/Target | Precursor/Derivative | Synthetic Approach | Biological Significance/Application |
| NMDA Receptor Modulators | 4-Phenanthrenamine (from this compound). | Amination of the brominated precursor. | Investigated as a neuroprotective agent and noncompetitive antagonist of the NMDA receptor. |
| Analogues of Bioactive Natural Products | Methoxyphenanthrenes (from bromophenanthrenes). acgpubs.org | Copper-catalyzed methoxylation of bromophenanthrenes. acgpubs.org | Synthesis of derivatives mimicking natural phenanthrenes with therapeutic properties. acgpubs.org |
| Anticancer Agent Precursors | Functionalized phenanthrenes. academie-sciences.fr | Multi-step synthesis involving functional group manipulation. | The phenanthrene skeleton is a core structure in compounds known to inhibit cancer cell growth. academie-sciences.fr |
| Functionalized Bio-Organic Intermediates | This compound-3-carbaldehyde. rsc.org | Formylation of a this compound derivative. rsc.org | Serves as a versatile intermediate for the synthesis of complex, biologically active molecules. rsc.org |
Future Directions and Emerging Research Avenues
Development of More Sustainable and Highly Selective Synthetic Methodologies for 4-Bromophenanthrene
Current synthetic routes to this compound and its derivatives often rely on traditional methods that may involve harsh reagents, multiple steps, and the generation of significant waste. Future research is increasingly directed towards the development of more sustainable and selective synthetic protocols.
Key areas of focus include:
Catalytic C-H Bromination: Direct C-H activation and subsequent bromination of the phenanthrene (B1679779) core is a highly sought-after strategy. This approach would eliminate the need for pre-functionalized starting materials, thereby reducing step count and waste. Research into selective catalysts, potentially based on palladium or copper, that can direct bromination to the 4-position with high regioselectivity is a critical goal.
Flow Chemistry: The use of microreactor or flow chemistry systems offers enhanced control over reaction parameters such as temperature, pressure, and reaction time. This can lead to improved yields, higher selectivity, and safer handling of reactive intermediates. The development of a continuous flow process for the synthesis of this compound could offer significant advantages in terms of scalability and process optimization.
Photocatalysis: Light-mediated reactions are gaining traction as a green chemistry tool. The development of photocatalytic methods for the bromination of phenanthrene could offer mild reaction conditions and unique selectivity profiles. rsc.org For instance, photoredox catalysis has been shown to be effective for the dehalogenation of aryl bromides, a reaction that could potentially be reversed or adapted for bromination. rsc.org
Exploration of Novel Reactivity Patterns and Catalytic Systems for Bromophenanthrene Transformations
The bromine atom in this compound serves as a versatile handle for a wide array of chemical transformations, making it a valuable building block in organic synthesis. Future research will likely focus on uncovering new reactivity patterns and developing innovative catalytic systems to further expand its synthetic utility.
Emerging areas of exploration include:
Cross-Coupling Reactions: While palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) are well-established for aryl bromides, there is ongoing research to develop more active and robust catalysts that can function under milder conditions and with a broader range of coupling partners. researchgate.net This includes the use of novel phosphine (B1218219) ligands and N-heterocyclic carbenes (NHCs) to enhance catalyst performance. researchgate.net
Directed C-H Functionalization: Using the bromo group as a directing group, it may be possible to selectively functionalize other positions on the phenanthrene ring. This would provide access to a diverse range of polysubstituted phenanthrene derivatives that are difficult to synthesize using traditional methods.
Radical-Mediated Reactions: The generation of the 4-phenanthrenyl radical from this compound opens up a rich area of radical chemistry. escholarship.orguhmreactiondynamics.org Research has shown that this radical can react with molecules like acetylene (B1199291) and vinylacetylene to form larger polycyclic aromatic hydrocarbons (PAHs) such as pyrene (B120774) and -helicene. escholarship.orguhmreactiondynamics.orgnih.govresearchgate.net Further exploration of these radical-mediated pathways could lead to the synthesis of complex and novel carbon-rich nanostructures.
Advanced Computational Modeling for Predictive Design of this compound-Based Materials
Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool in modern materials science. For this compound, computational modeling can provide deep insights into its electronic structure, reactivity, and potential for forming advanced materials.
Future computational research will likely focus on:
Predicting Reaction Outcomes: DFT calculations can be used to model reaction pathways and predict the feasibility and selectivity of new synthetic transformations involving this compound. kaust.edu.sarsc.org This can help to guide experimental work and accelerate the discovery of new reactions.
Designing Materials with Tailored Properties: By computationally modeling the electronic and photophysical properties of hypothetical this compound-based materials, researchers can pre-screen candidates for specific applications, such as in organic light-emitting diodes (OLEDs) or as components of molecular switches. rsc.orgunits.it For example, TD-DFT calculations can predict the absorption and emission spectra of potential luminophores. rsc.org
Understanding Intermolecular Interactions: Computational methods can be used to study the non-covalent interactions, such as π-stacking and halogen bonding, that govern the self-assembly of this compound-containing molecules. rsc.orgnih.gov This is crucial for designing materials with specific solid-state structures and properties.
Expansion into Novel Material Applications and Mechanistic Insights for Carbonaceous Growth Processes
The unique properties of the phenanthrene core make this compound a promising precursor for a variety of advanced materials. Furthermore, its role in fundamental studies of carbonaceous growth provides valuable insights into processes occurring in astrophysics and combustion.
Future application-oriented research includes:
Organic Electronics: this compound can serve as a key intermediate for the synthesis of materials for OLEDs, organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). arborpharmchem.com The introduction of bromine allows for further functionalization to fine-tune the electronic properties of the final material. arborpharmchem.com
Luminescent Materials: The phenanthrene unit is inherently luminescent, and derivatives of this compound are being explored as fluorescent probes and emitters in various applications. rsc.org
Carbonaceous Nanostructures: The gas-phase reaction of the 4-phenanthrenyl radical, generated from this compound, with small molecules like acetylene and vinylacetylene has been shown to be a key step in the formation of larger PAHs, including pyrene and helicenes. escholarship.orguhmreactiondynamics.orgnih.govresearchgate.netescholarship.orgescholarship.org These studies provide fundamental insights into the growth of carbonaceous materials like graphene and soot in both terrestrial and extraterrestrial environments. escholarship.orguhmreactiondynamics.org
Q & A
Q. What are the established synthetic routes for 4-bromophenanthrene, and how do they compare in efficiency and scalability?
- Methodological Answer : this compound can be synthesized via a three-step sequence starting from 2-bromobenzaldehyde (16) and 2-bromophenylboronic acid (17). A Suzuki coupling yields biaryl intermediates (82% efficiency), followed by Seyferth-Gilbert homologation and PtCl₂-catalyzed cycloisomerization (85–92% yield) . Alternative routes include ozonolysis of deuterium-labeled olefins and cyclization strategies, though these may involve photochemical steps with lower efficiency . For scalability, the Suzuki route is preferred due to its modularity and compatibility with diverse substrates.
Q. How should researchers safely handle and store this compound in laboratory settings?
- Methodological Answer : While specific safety data for this compound are limited, analogous brominated aromatics (e.g., 9-bromophenanthrene) require handling under fume hoods with PPE (gloves, lab coats, goggles). Storage should be in airtight containers away from light and oxidizers. Hazard classification under CLP regulations (EC No. 1272/2008) should be cross-checked with local guidelines .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : To confirm aromatic proton environments and bromine-induced deshielding effects.
- GC-MS : For purity assessment and molecular ion identification (e.g., m/z = 264 [M⁺] for C₁₄H₉Br).
- FT-IR : To detect C-Br stretching vibrations (~560 cm⁻¹). Cross-reference with NIST Chemistry WebBook data for validation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields for this compound synthesis?
- Methodological Answer : Yield discrepancies often arise from variations in cycloisomerization catalysts (e.g., PtCl₂ vs. AuCl₃) or solvent systems. Systematic replication studies under inert atmospheres (argon/nitrogen) are advised. Quantify side products (e.g., debrominated byproducts) via HPLC and adjust stoichiometry or catalyst loading accordingly .
Q. What mechanistic insights explain the regioselectivity of bromination in phenanthrene derivatives?
- Methodological Answer : Bromination at the 4-position is influenced by electron density distribution. Computational methods (DFT) reveal that the 4-position’s lower electron density (due to aromatic ring strain) favors electrophilic substitution. Experimental validation involves competitive bromination of phenanthrene vs. substituted analogs under controlled conditions (e.g., Br₂/FeBr₃) .
Q. How does this compound serve as a precursor in asymmetric synthesis of chiral helicenes?
- Methodological Answer : this compound is a key intermediate in synthesizing enantiopure helical ferrocenes. Its bromine atom facilitates Suzuki-Miyaura cross-coupling with boronic esters to construct pentacyclic frameworks. Chiral induction is achieved using palladium catalysts with BINAP ligands, followed by optical resolution via chiral HPLC .
Q. What strategies mitigate challenges in isolating this compound from complex reaction mixtures?
- Methodological Answer :
- Chromatography : Use silica gel columns with hexane/ethyl acetate gradients (95:5 to 80:20).
- Crystallization : Recrystallize from ethanol/water mixtures to exploit solubility differences.
- TLC Monitoring : Track elution using UV-active spots (Rf ~0.5 in hexane/EtOAc 9:1) .
Data Analysis and Contradiction Management
Q. How should researchers address inconsistencies in reported bioconcentration factors (BCF) for brominated phenanthrenes?
- Methodological Answer : BCF variability stems from differences in test organisms (e.g., fish vs. algae) and exposure durations. Follow OECD Test Guideline 305 for standardized assays. Cross-validate using QSAR models (e.g., EPI Suite) and prioritize peer-reviewed ecotoxicological data from ECHA databases .
Q. What analytical frameworks support the validation of this compound’s environmental persistence?
- Methodological Answer : Combine:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
